Triethoxyoctylsilane

Catalog No.
S545836
CAS No.
2943-75-1
M.F
C14H32O3Si
M. Wt
276.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxyoctylsilane

CAS Number

2943-75-1

Product Name

Triethoxyoctylsilane

IUPAC Name

triethoxy(octyl)silane

Molecular Formula

C14H32O3Si

Molecular Weight

276.49 g/mol

InChI

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3

InChI Key

MSRJTTSHWYDFIU-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](OCC)(OCC)OCC

Solubility

Soluble in DMSO

Synonyms

Triethoxycaprylylsilane, Oleth-30, NSC 42964

Canonical SMILES

CCCCCCCC[Si](OCC)(OCC)OCC

Description

The exact mass of the compound Triethoxy(octyl)silane is 276.2121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42964. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. It belongs to the ontological category of organosilicon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

Surface Modification

Due to its unique chemical structure with an octyl group (hydrophobic) bonded to silicon (can react with metal oxides) and three ethoxy groups (hydrolysable), triethoxy(octyl)silane is a versatile agent for surface modification. Researchers employ it to create hydrophobic layers on various substrates like glass, metals, and ceramics []. This modification process alters the surface properties, influencing factors like adhesion, wettability, and corrosion resistance [].

For instance, a study used triethoxy(octyl)silane to create a hydrophobic coating on glass microfluidic chips, enhancing their performance in microfluidic separations [].

Silane Coupling Agent

Triethoxy(octyl)silane functions as a coupling agent, forming a bridge between organic and inorganic materials. The ethoxy groups react with water or surface hydroxyl groups, forming silanol (Si-OH) bonds. These silanol groups then condense with the silicon or metal oxide surfaces, creating a strong covalent bond []. The octyl group, on the other hand, can interact with organic materials through van der Waals forces or hydrophobic interactions [].

This ability to connect organic and inorganic materials makes triethoxy(octyl)silane valuable in applications like creating reinforced composites, modifying electrodes for biosensors, and improving adhesion between dissimilar materials [, ].

Preparation of Silica Materials

Triethoxy(octyl)silane serves as a precursor for the synthesis of silica materials with tailored properties. The hydrolysis and condensation of the ethoxy groups under controlled conditions lead to the formation of silica networks. The octyl group can influence the structure and porosity of the resulting silica material [].

Researchers utilize triethoxy(octyl)silane to prepare mesoporous silica nanoparticles with specific pore sizes and functionalities, finding applications in drug delivery, catalysis, and separation science [].

Triethoxyoctylsilane is an organosilicon compound with the chemical formula C₁₄H₃₂O₃Si. It is classified as a triethoxy silane, characterized by three ethoxy groups attached to an octyl chain. This compound appears as a colorless, transparent liquid with a boiling point of approximately 224.4 °C and a density of 0.88 g/cm³ . Triethoxyoctylsilane is notable for its ability to form silanol groups upon hydrolysis, which can react with various substrates to enhance surface properties.

Triethoxyoctylsilane undergoes hydrolysis when exposed to moisture, resulting in the formation of octylsilanetriol and ethanol. The reaction can be summarized as follows:

Triethoxyoctylsilane+H2OOctylsilanetriol+3Ethanol\text{Triethoxyoctylsilane}+\text{H}_2\text{O}\rightarrow \text{Octylsilanetriol}+3\text{Ethanol}

The half-life for this hydrolysis is approximately 0.3 to 0.6 hours at pH 7 and 25 °C . In an alkaline environment, the hydrolysis reaction is accelerated, leading to the formation of hydroxyl groups that bond with substrates, enhancing their hydrophobic properties .

Triethoxyoctylsilane can be synthesized through several methods:

  • Direct Alkylation: Reacting octyl chloride with triethoxy silane in the presence of a base.
  • Hydrolysis and Condensation: Starting from octyltriethoxysilane and allowing it to undergo controlled hydrolysis to yield triethoxyoctylsilane.
  • Silane Modification: Modifying existing silanes through reactions with alcohols under acidic or basic conditions.

These methods allow for the production of triethoxyoctylsilane in various purities and quantities suitable for different applications .

Triethoxyoctylsilane has diverse applications across various industries:

  • Surface Treatment: Used as a hydrophobing agent for inorganic surfaces such as concrete and glass, enhancing water repellency.
  • Coatings: Incorporated into paints and coatings to improve durability against moisture and chemical exposure.
  • Adhesives and Sealants: Enhances adhesion properties by promoting compatibility between organic polymers and inorganic fillers.
  • Construction Materials: Utilized in permeable concrete formulations to improve water resistance and structural integrity .

Interaction studies have shown that triethoxyoctylsilane can effectively bond with various substrates through its silanol groups formed during hydrolysis. This bonding enhances surface properties such as hydrophobicity and adhesion strength. The compound's ability to penetrate deeply into porous materials like concrete makes it particularly effective in construction applications . Additionally, studies indicate that the presence of triethoxyoctylsilane can modify the surface energy of treated materials, improving their performance in harsh environments .

Several compounds share structural similarities with triethoxyoctylsilane, including:

Compound NameChemical FormulaKey Characteristics
TriethoxydecylsilaneC₁₈H₃₈O₃SiLonger alkyl chain; used for similar hydrophobic applications.
TrimethoxyoctylsilaneC₁₄H₃₄O₃SiSimilar reactivity but with different hydrolysis products.
OctyldimethylchlorosilaneC₁₄H₃₁ClOSiUsed primarily for surface modification; reacts differently in moisture.

Triethoxyoctylsilane stands out due to its unique combination of properties that enhance water repellency while maintaining compatibility with organic polymers. Its rapid hydrolysis rate allows for effective bonding in various applications, making it particularly valuable in construction and coatings industries .

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder, Liquid; Dry Powder
Colorless liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

276.21207141 g/mol

Monoisotopic Mass

276.21207141 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LDC331P08E

Related CAS

156327-81-0

GHS Hazard Statements

Aggregated GHS information provided by 749 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 749 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 690 of 749 companies with hazard statement code(s):;
H315 (95.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2943-75-1

Wikipedia

Triethoxycaprylylsilane

Use Classification

Cosmetics -> Cleansing; Emulsifying

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Miscellaneous Manufacturing
Synthetic Dye and Pigment Manufacturing
All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Electrical Equipment, Appliance, and Component Manufacturing
Silane, triethoxyoctyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Warheit DB, Reed KL, Webb TR. Pulmonary toxicity studies in rats with triethoxyoctylsilane (OTES)-coated, pigment-grade titanium dioxide particles: bridging studies to predict inhalation hazard. Exp Lung Res. 2003 Dec;29(8):593-606. PubMed PMID: 14594658.
2: Hasan A, Pandey LM. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate. Mater Sci Eng C Mater Biol Appl. 2016 Nov 1;68:423-9. doi: 10.1016/j.msec.2016.06.003. Epub 2016 Jun 5. PubMed PMID: 27524037.
3: Das S, Jain TK, Maitra A. Inorganic-organic hybrid nanoparticles from n-octyl triethoxy silane. J Colloid Interface Sci. 2002 Aug 1;252(1):82-8. PubMed PMID: 16290765.

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